molecular formula C17H14FN3O3 B11381768 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Cat. No.: B11381768
M. Wt: 327.31 g/mol
InChI Key: BSNFEHRXNBXGOY-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves a multi-step process. One common method starts with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-ethoxybenzohydrazide. The next step involves the cyclization of 4-ethoxybenzohydrazide with cyanogen bromide to form 4-(4-ethoxyphenyl)-1,2,5-oxadiazole. Finally, the oxadiazole derivative is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can be compared to other oxadiazole derivatives, such as:

    N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide: This compound also exhibits anti-inflammatory and analgesic properties but has a different structural framework.

    N-(4-ethoxyphenyl)-2-azetidinones: These compounds are known for their antimicrobial activity and are structurally similar due to the presence of the ethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the fluorobenzamide moiety, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C17H14FN3O3/c1-2-23-12-9-7-11(8-10-12)15-16(21-24-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

BSNFEHRXNBXGOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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